![molecular formula C12H14N4O2S B2378157 N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448129-51-8](/img/structure/B2378157.png)

N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

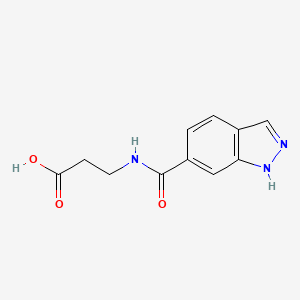

N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 278.33. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Mechanism

- Research has explored the synthesis mechanisms of related pyrazolo and thiazol compounds, focusing on the reactions and structural formations. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was studied, revealing an ANRORC rearrangement process that includes nucleophile addition, ring opening, and ring closure, followed by N-formylation to produce complex compounds with confirmed structures through X-ray analysis (Ledenyova et al., 2018).

Antimicrobial Activity

- Novel analogs related to the specified compound have been designed and synthesized, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).

Antioxidant Studies

- Another study focused on synthesizing N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds were evaluated for their antioxidant activities, with many showing moderate to significant radical scavenging activity, suggesting their potential utility in developing antioxidant therapies (Ahmad et al., 2012).

Photosynthetic Inhibitors

- Pyrazole derivatives have been investigated as inhibitors of photosynthetic electron transport, a crucial process in plant biology. Some compounds exhibited inhibitory properties comparable to commercial herbicides, indicating their potential application in agricultural science (Vicentini et al., 2005).

Anticancer Activities

- The synthesis of novel pyrazolo[3,4-d][1,3]oxazin-4-one derivatives has been explored, with some compounds demonstrating considerable anticancer activity. This suggests the potential application of similar compounds in cancer research and treatment strategies (Mahmoud et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is the mitochondrial dehydrogenases present in living cells . These enzymes play a crucial role in cellular respiration, a process vital for the survival and functioning of cells .

Mode of Action

This compound: interacts with its targets by being taken up by viable cells and reduced by the action of mitochondrial dehydrogenases . This reduction results in the conversion of the compound into a water-insoluble blue formazan .

Biochemical Pathways

The biochemical pathway affected by This compound involves the mitochondrial dehydrogenase enzymes . The downstream effects include the production of formazan, which is directly proportional to cell number and can be used to detect the presence of living cells .

Pharmacokinetics

The ADME properties of This compound The compound is known to be water-soluble and is readily taken up by viable cells . Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion, which are common to most drugs.

Result of Action

The molecular and cellular effects of This compound ’s action involve the reduction of the compound to formazan by mitochondrial dehydrogenases . This process is an indicator of cellular activity and viability, as only living cells can reduce the compound .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s conversion to formazan is dependent on the metabolic activity of the cell, which can be influenced by factors such as the cell’s health and the presence of certain substances . .

Biochemical Analysis

Biochemical Properties

The compound N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . It interacts with various transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-7-8(2)19-12(13-7)14-11(17)9-6-10-16(15-9)4-3-5-18-10/h6H,3-5H2,1-2H3,(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDVSZCJRQJQRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN3CCCOC3=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378077.png)

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2378080.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2378083.png)

![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)

![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)